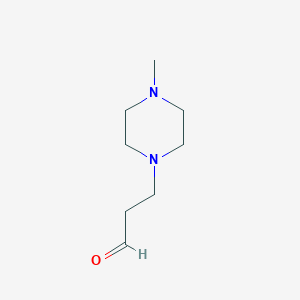

3-(4-Methylpiperazin-1-yl)propanal

Description

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

3-(4-methylpiperazin-1-yl)propanal |

InChI |

InChI=1S/C8H16N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h8H,2-7H2,1H3 |

InChI Key |

UGPFLPVWZHOEHO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCC=O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Route Starting from 1-(3-Chloropropyl)-4-methylpiperazine

This method involves alkylation of 4-methylpiperazine with a 3-halopropyl precursor followed by oxidation of the terminal alcohol or direct introduction of the aldehyde group.

Step 1: Alkylation

4-Methylpiperazine reacts with 1-(3-chloropropyl)-4-methylpiperazine or related halopropyl derivatives under basic or neutral conditions to form 3-(4-methylpiperazin-1-yl)propyl intermediates. For example, a reaction with sodium 3-cyano-4-substituted quinoline derivatives in acetonitrile at 75–80 °C overnight yields alkylated products containing the piperazinyl-propyl moiety.Step 2: Oxidation to Aldehyde

The terminal alcohol on the propyl chain can be oxidized to the aldehyde using selective oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions to avoid over-oxidation to acids.

Oxidation of 3-(4-Methylpiperazin-1-yl)propan-1-ol

An efficient approach is to first synthesize 3-(4-methylpiperazin-1-yl)propan-1-ol by nucleophilic substitution of 4-methylpiperazine with 3-chloropropanol or 1-chloropropan-2-ol under basic conditions (e.g., sodium hydroxide or potassium carbonate). The hydroxyl group is then selectively oxidized to the aldehyde.

-

- Base: NaOH or K2CO3

- Solvent: Ethanol, THF, or acetonitrile

- Temperature: 60–80 °C

- Oxidizing agent: CrO3, PCC (pyridinium chlorochromate), or Dess–Martin periodinane for milder oxidation.

Advantages:

This route allows better control over oxidation state and minimizes side reactions.

Reductive Amination and Subsequent Oxidation

Alternatively, 3-(4-methylpiperazin-1-yl)propanal can be prepared via reductive amination of 3-aminopropanal or its derivatives with 4-methylpiperazine, followed by purification.

Comparative Data Table of Preparation Routes

| Preparation Route | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution + oxidation | 4-Methylpiperazine + 1-(3-chloropropyl) derivative; oxidation with CrO3 or KMnO4 | Straightforward, scalable | Over-oxidation risk; purification needed |

| Hydroxyl intermediate oxidation | 4-Methylpiperazine + 3-chloropropanol; oxidation with PCC or Dess–Martin | Selective oxidation; controlled | Requires intermediate isolation |

| Reductive amination + oxidation | 3-Aminopropanal + 4-methylpiperazine; reductive amination, then oxidation | High selectivity; fewer steps | Availability of aminopropanal; sensitive reagents |

Research Findings and Optimization

- Solvent Effects: Polar aprotic solvents like acetonitrile or THF enhance nucleophilic substitution yields by stabilizing intermediates.

- Temperature Control: Maintaining 60–80 °C during substitution ensures efficient conversion without decomposition.

- Catalyst/Base Use: Triethylamine or inorganic bases (K2CO3, NaOH) facilitate deprotonation and nucleophilic attack.

- Purification: Recrystallization and column chromatography (silica gel with dichloromethane/methanol gradients) improve purity.

- Oxidation Selectivity: Use of mild oxidants (Dess–Martin periodinane) prevents over-oxidation to carboxylic acids.

- Analytical Characterization: NMR (proton and carbon), mass spectrometry, and elemental analysis confirm structure and purity.

Summary Table of Key Reaction Parameters

| Parameter | Typical Values/Conditions | Notes |

|---|---|---|

| Alkylation Temperature | 75–80 °C | Overnight stirring for complete reaction |

| Solvent | Acetonitrile, ethanol, THF | Polar aprotic preferred for substitution |

| Base | Triethylamine, K2CO3, NaOH | Facilitates nucleophilic substitution |

| Oxidizing Agent | CrO3, KMnO4, PCC, Dess–Martin periodinane | Choice depends on selectivity required |

| Reaction Time | 12–24 hours | Dependent on substrate and scale |

| Purification | Recrystallization, column chromatography | Essential for isolating pure aldehyde |

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: 3-(4-Methylpiperazin-1-yl)propanoic acid

Reduction: 3-(4-Methylpiperazin-1-yl)propan-1-ol

Substitution: Various substituted piperazine derivatives depending on the electrophile used

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)propanal has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of pharmaceutical drugs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)propanal is primarily related to its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The structural uniqueness of 3-(4-methylpiperazin-1-yl)propanal lies in its aldehyde functional group and methyl-substituted piperazine ring. Below is a comparison with structurally related compounds:

Key Observations :

- Aldehyde vs. Carboxylic Acid/Hydrazide : The aldehyde group in this compound enhances reactivity for Schiff base formation, whereas carboxylic acid derivatives (e.g., C₈H₁₆N₂O₂) exhibit higher polarity, improving water solubility .

Physicochemical Properties

- Thermal Stability : Derivatives like 3-(methylthio)-propanal () highlight that sulfur-containing analogs may exhibit lower thermal stability compared to piperazine-based aldehydes due to thiol group reactivity .

Comparison Insights :

- Kinase Inhibition : The YPC series () highlights that the 4-methylpiperazine group enhances binding affinity to kinase ATP pockets, while bulkier substituents (e.g., pentyl) may reduce selectivity .

- Anticancer Activity : Carboxylic acid derivatives () show moderate activity, suggesting that the aldehyde group in this compound may need further functionalization for optimal efficacy .

Biological Activity

3-(4-Methylpiperazin-1-yl)propanal is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a propanal backbone and a piperazine moiety. The presence of the piperazine ring is crucial as it often contributes to the biological activity of compounds, particularly in drug design. The oxime derivative, (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime, has been noted for its potential interactions with various biological systems, suggesting a versatile profile in medicinal applications.

The biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial and antifungal properties. This activity is often linked to the compound's ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Interaction with Biological Targets : The piperazine moiety allows for interactions with various enzymes and receptors. For instance, it may modulate the activity of specific molecular targets involved in metabolic pathways .

Anticancer Potential

Research has highlighted the potential anticancer properties of compounds related to this compound. A study on oxime derivatives demonstrated significant growth inhibition against cancer cell lines, indicating that modifications to the core structure can enhance bioactivity. For example, certain oxime derivatives showed IC50 values as low as 0.001 µM against specific cancer cell lines, suggesting potent anticancer effects .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) study focused on various derivatives of this compound revealed that modifications could lead to enhanced biological activity. For instance, methylation at specific positions significantly increased the potency against MCF-7 breast cancer cells, demonstrating that small structural changes can lead to substantial differences in efficacy .

Data Table: Comparative Biological Activity

The following table summarizes findings from various studies on related compounds and their biological activities:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Inhibition of cell wall synthesis |

| (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime | Anticancer | 0.001 | Inhibition of ATP synthesis |

| 4-Methylpiperazine | Antifungal | TBD | Membrane disruption |

| N,N-Dimethylethylenediamine | Antimicrobial | TBD | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.